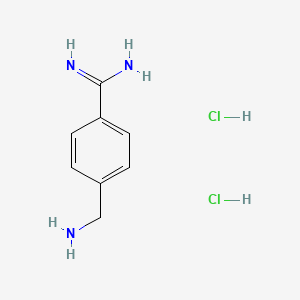

4-Aminomethyl benzamidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQHJODNUJKHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217313-79-6 | |

| Record name | 217313-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Mechanism of Action of 4-Aminomethylbenzamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Aminomethylbenzamidine dihydrochloride (4-AMBA) is a small molecule synthetic inhibitor renowned for its potent and specific interaction with serine proteases. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond a superficial overview to deliver actionable insights for researchers in basic science and drug development. We will dissect the molecular underpinnings of its inhibitory activity, contextualize its effects within critical biological pathways, and provide robust experimental protocols for its characterization. This document is structured to serve as a comprehensive reference, grounded in established scientific principles and supported by empirical data.

Introduction: The Strategic Importance of Serine Protease Inhibition

Serine proteases constitute a vast and diverse family of enzymes that play pivotal roles in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Small molecule inhibitors, such as 4-Aminomethylbenzamidine, are invaluable tools for both studying the function of these proteases and for developing novel therapeutics.

4-Aminomethylbenzamidine is a structural analog of arginine and lysine, the primary amino acid residues recognized by trypsin-like serine proteases. This mimicry is the cornerstone of its inhibitory mechanism, allowing it to competitively and reversibly bind to the active site of these enzymes.

Molecular Mechanism of Action: A Competitive Engagement

The inhibitory action of 4-Aminomethylbenzamidine is classified as competitive and reversible . This means it directly competes with the endogenous substrate for binding to the enzyme's active site.[2]

The Kinetics of Inhibition: A Tale of Vmax and Km

In the presence of a competitive inhibitor like 4-Aminomethylbenzamidine, the apparent Michaelis constant (Km) of the enzyme for its substrate is increased. This signifies that a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax). Crucially, the Vmax itself remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate.[2][3] This kinetic signature is a hallmark of competitive inhibition and can be visualized using a Lineweaver-Burk plot, where the y-intercept (1/Vmax) remains constant while the x-intercept (-1/Km) shifts closer to the origin.

The Anatomy of Binding: Key Molecular Interactions

The specificity of 4-Aminomethylbenzamidine for trypsin-like serine proteases is dictated by the architecture of the enzyme's active site, particularly the S1 specificity pocket. This pocket in enzymes like trypsin is deep and negatively charged at its base, primarily due to the presence of an aspartic acid residue (Asp189).[4]

The positively charged amidinium group of 4-Aminomethylbenzamidine forms a salt bridge with the carboxylate side chain of Asp189, anchoring the inhibitor within the S1 pocket. Further stabilization is achieved through hydrogen bonding and van der Waals interactions with the surrounding residues of the active site, including the catalytic triad (Ser195, His57, and Asp102).[5]

Below is a diagram illustrating the key interactions of a benzamidine derivative within the active site of a trypsin-like serine protease.

Caption: Molecular interactions of 4-Aminomethylbenzamidine in the active site.

Pharmacological Effects: A Spectrum of Serine Protease Inhibition

4-Aminomethylbenzamidine exhibits inhibitory activity against a range of trypsin-like serine proteases. The affinity of this interaction is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Target Protease | Ki Value (µM) | Reference |

| Trypsin | ~35 | [6] |

| Thrombin | ~220 | [6] |

| Plasmin | ~350 | [6] |

| Tissue Kallikrein | 146 | [7] |

| Complement C1s | Varies | [7] |

Note: Ki values can vary depending on the experimental conditions (e.g., pH, temperature, substrate used).

The inhibition of key proteases in the coagulation cascade, such as thrombin, endows 4-Aminomethylbenzamidine with anticoagulant properties.[6] By blocking the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

The diagram below illustrates the impact of 4-Aminomethylbenzamidine on the coagulation cascade.

Caption: Inhibition of the coagulation cascade by 4-Aminomethylbenzamidine.

Experimental Workflow: Characterizing Inhibitory Potency

A robust and reproducible method for determining the inhibitory potency (e.g., IC50 or Ki) of 4-Aminomethylbenzamidine is essential. A common approach involves a chromogenic substrate assay.

Principle

The assay utilizes a synthetic substrate that, when cleaved by the protease, releases a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.

Detailed Protocol: Determination of IC50

Materials:

-

Purified serine protease (e.g., trypsin, thrombin)

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

4-Aminomethylbenzamidine dihydrochloride

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the protease in assay buffer to a working concentration.

-

Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute in assay buffer to a working concentration (typically 2x the final desired concentration).

-

Prepare a stock solution of 4-Aminomethylbenzamidine in assay buffer and create a serial dilution series.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add a fixed volume of the protease solution.

-

Add an equal volume of the 4-Aminomethylbenzamidine serial dilutions or vehicle control (assay buffer) to the respective wells.

-

Include control wells with no enzyme (blank) and no inhibitor (maximum activity).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

-

Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 405 nm at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

The following diagram outlines the experimental workflow for determining the IC50 of 4-Aminomethylbenzamidine.

Caption: Workflow for IC50 determination of a serine protease inhibitor.

Conclusion: A Versatile Tool in Protease Research

4-Aminomethylbenzamidine dihydrochloride serves as a quintessential example of a competitive, reversible serine protease inhibitor. Its mechanism of action, rooted in the elegant mimicry of natural substrates, provides a powerful means to modulate the activity of these critical enzymes. A thorough understanding of its binding kinetics, molecular interactions, and a systematic approach to its experimental characterization are paramount for its effective application in both fundamental research and the development of novel therapeutic strategies. This guide has aimed to provide a comprehensive and technically sound foundation for scientists and researchers working in this dynamic field.

References

- Almeida, P. C., et al. (2001). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. International Journal of Biochemistry & Cell Biology, 33(7), 725-733. [Link]

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

- Wikipedia. (2023). Competitive inhibition. [Link]

- Chemistry LibreTexts. (2023). Enzyme Inhibition. [Link]

- ResearchGate. (2015). Crystal structures of the ligand-binding region of trypsin in complex... [Link]

- Steinmetzer, T., et al. (2000). New substrate analogue inhibitors of factor Xa containing 4-amidinobenzylamide as P1 residue: part 1. Bioorganic & Medicinal Chemistry Letters, 10(15), 1679-1682. [Link]

- TeachMePhysiology. (2023). Coagulation – Intrinsic – Extrinsic – Fibrinolysis. [Link]

- National Bleeding Disorders Found

- Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16879-16887. [Link]

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585.

- NCBI.

- RCSB PDB.

- Wikipedia. Serine protease. [Link]

- Gütschow, M., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry, 20(21), 6489-6505. [Link]

- ResearchGate. (2004). Three-dimensional structure of wild type human trypsin 4 based on the... [Link]

- RCSB PDB. 3A87: Crystal Structure of Trypsin complexed with (E)-4-((2-nicotinoylhydrazono)methyl)benzimidamide (soaking 5 minutes). [Link]

- PubMed Central. (2018).

- PubMed. (1981). Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species. [Link]

- PubMed. (1982).

- PubMed. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. [Link]

- PubMed. (1999). Comparative molecular modeling analysis of-5-amidinoindole and benzamidine binding to thrombin and trypsin: specific H-bond formation contributes to high 5-amidinoindole potency and selectivity for thrombin and factor Xa. [Link]

- ResearchGate. (2022). Molecular docking studies of compounds to human alpha thrombin.... [Link]

- PubMed Central. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. [Link]

- PubMed. (2009).

- ResearchGate. (2021). Effect of Time and Haemolysis on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Measurement on Blood Samples. [Link]

- PubMed. (1996).

- PubMed Central. (2023). Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk!. [Link]

- NCBI Bookshelf. (2023).

- PubMed. (2000). Non-amidine-containing 1,2-dibenzamidobenzene inhibitors of human factor Xa with potent anticoagulant and antithrombotic activity. [Link]

- PubMed. (2022).

- Practical-Haemostasis.com. (2023). Screening Tests in Haemostasis: The APTT. [Link]

- Academia.edu. (2014).

Sources

- 1. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activated Partial Thromboplastin Time and Prothrombin Time Mixing Studies: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9AWB: Crystal structure of trypsin at 175 Kelvin with benzamidine [ncbi.nlm.nih.gov]

The Structure and Utility of 4-Aminomethyl Benzamidine Dihydrochloride: A Technical Guide for Scientists

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract: 4-(Aminomethyl)benzamidine dihydrochloride is a synthetic small molecule recognized for its potent, reversible, and competitive inhibition of serine proteases, particularly those with trypsin-like specificity. Its structure, featuring a cationic amidinium group that mimics the side chains of arginine and lysine, allows it to bind with high affinity to the S1 specificity pocket of these enzymes. This technical guide provides a comprehensive analysis of the molecule's structure, its mechanism of action, key physicochemical properties, and its principal applications in research and biopharmaceutical development. We will delve into the structure-activity relationship that governs its inhibitory function and provide detailed, field-proven protocols for its use in the affinity purification of serine proteases.

Chemical Identity and Physicochemical Properties

4-(Aminomethyl)benzamidine dihydrochloride is the salt form of 4-(aminomethyl)benzenecarboximidamide, which enhances its stability and solubility in aqueous solutions, a critical factor for its utility in biochemical assays and purification protocols.

The core structure consists of a benzene ring substituted at the 1 and 4 positions. The key functional groups are the amidine group (-C(=NH)NH₂) and an aminomethyl group (-CH₂NH₂). Due to the basic nature of both the amidine and the primary amine, the compound readily forms a dihydrochloride salt.

Table 1: Physicochemical Properties of 4-Aminomethyl Benzamidine Dihydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 4-(aminomethyl)benzenecarboximidamide;dihydrochloride | [PubChem][1] |

| Synonyms | 4-(Aminomethyl)benzimidamide dihydrochloride, AMB dihydrochloride | [PubChem][1] |

| CAS Number | 217313-79-6 | [Sigma-Aldrich][2] |

| Molecular Formula | C₈H₁₃Cl₂N₃ | [PubChem][1] |

| Molecular Weight | 222.12 g/mol | [PubChem][1] |

| Physical Form | Solid, white to yellowish fine crystalline powder | [Sigma-Aldrich][2] |

| InChI Key | VZQHJODNUJKHBM-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | [PubChem][1] |

Molecular Structure and Functional Group Analysis

The efficacy of 4-aminomethyl benzamidine as a serine protease inhibitor is a direct consequence of its molecular architecture.

-

The Benzene Ring: Provides a rigid scaffold, correctly positioning the key functional groups for optimal interaction with the enzyme's active site.

-

The Amidine Group (-C(=NH)NH₂): This is the primary pharmacophore. At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This cation is a structural and electronic mimic of the side chains of arginine and lysine residues.[3] Trypsin-like serine proteases possess a deep S1 specificity pocket containing a negatively charged aspartate residue (Asp189) at its base, which specifically recognizes and binds these positively charged side chains, thereby determining the enzyme's cleavage specificity.[4][5] The amidinium ion of the inhibitor occupies this S1 pocket, forming a strong, charge-stabilized interaction with the aspartate residue.[3]

-

The Aminomethyl Group (-CH₂NH₂): The primary amine in this group is also protonated at physiological pH. The methylene (-CH₂-) spacer separates the benzene ring from the terminal amino group, providing conformational flexibility. This group can influence the molecule's overall hydrophilicity and may form additional interactions with residues on the surface of the target protease, potentially modulating binding affinity and selectivity compared to unsubstituted benzamidine.

-

Dihydrochloride Salt: The presence of two basic centers (amidine and amino groups) allows for the formation of a stable dihydrochloride salt, which significantly improves the compound's solubility in aqueous buffers used in most biological experiments.[1]

Mechanism of Action: Competitive Inhibition of Serine Proteases

4-Aminomethyl benzamidine functions as a classical competitive inhibitor. The catalytic mechanism of serine proteases involves a catalytic triad (typically Ser-His-Asp) and an "oxyanion hole" that stabilizes the transition state of the substrate.[5] The specificity of trypsin-like proteases is primarily dictated by the S1 pocket, which accommodates the P1 residue of the substrate (the amino acid just N-terminal to the scissile bond).

The inhibitor's mechanism can be broken down as follows:

-

Mimicry and Binding: The protonated amidinium group of the inhibitor mimics the guanidinium group of arginine or the ammonium group of lysine.

-

S1 Pocket Occupancy: The inhibitor enters the active site, and its amidinium moiety binds directly to the Asp189 residue at the bottom of the S1 specificity pocket.[4]

-

Competitive Blockade: By physically occupying the S1 pocket, the inhibitor prevents the natural substrate from binding productively to the active site.

-

Reversibility: The binding is non-covalent, involving strong ionic interactions and hydrogen bonds. The inhibitor can associate and dissociate from the active site, making the inhibition reversible.

The strength of this inhibition is quantified by the inhibition constant (Kᵢ), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. While specific Kᵢ values for 4-aminomethyl benzamidine are not widely reported in primary literature, data for structurally similar compounds provide a strong basis for understanding its potency. For example, the parent compound benzamidine inhibits trypsin with a Kᵢ of approximately 35 µM and thrombin with a Kᵢ of 220 µM.[6] The related compound 4-aminobenzamidine shows a slightly improved Kᵢ for trypsin of ~19 µM.[3] This suggests that substitutions at the 4-position can fine-tune the binding affinity.

Applications in Research and Drug Development

The primary application of 4-aminomethyl benzamidine is as a tool for manipulating the activity of serine proteases.

-

Protease Inhibition in Protein Purification: During cell lysis and sample preparation, endogenous proteases are released, which can degrade the protein of interest. Adding a general serine protease inhibitor like 4-aminomethyl benzamidine to lysis buffers is a common strategy to preserve protein integrity.

-

Affinity Chromatography: When covalently immobilized on a solid support (e.g., agarose beads), the molecule serves as a powerful affinity ligand for the purification of trypsin-like serine proteases from complex mixtures like cell lysates, plasma, or culture supernatants.[2][7] This is one of its most valuable applications in biotechnology.

-

Drug Discovery Lead Structure: The benzamidine scaffold is a well-established starting point for the design of more potent and selective inhibitors of specific serine proteases that are implicated in disease, such as thrombin (coagulation), plasmin (fibrinolysis), and kallikrein.[7][8]

Application Protocol: Affinity Purification of Serine Proteases

This protocol provides a self-validating workflow for the purification of a trypsin-like serine protease from a clarified biological sample using an affinity resin based on immobilized p-aminobenzamidine, a principle directly applicable to 4-aminomethyl benzamidine.[2][7]

Materials and Reagents

-

Affinity Resin: p-Aminobenzamidine-Agarose (e.g., from G-Biosciences, Cytiva).[4][7]

-

Chromatography Column: Gravity-flow or FPLC-compatible column.

-

Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0. The high salt concentration minimizes non-specific ionic interactions.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 (low pH elution) OR Binding Buffer containing a competitive agent like 10-20 mM Benzamidine HCl (competitive elution).

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for low pH elution).

-

Sample: Clarified cell lysate or protein solution containing the target protease.

Step-by-Step Methodology

-

Column Packing and Equilibration:

-

Gently resuspend the affinity resin slurry.

-

Pack the resin into the chromatography column, allowing it to settle to a uniform bed.

-

Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH and conductivity of the flow-through match the buffer.

-

-

Sample Preparation and Loading:

-

Ensure the sample is clarified by centrifugation (e.g., 10,000 x g for 20 min) or filtration (0.45 µm filter) to prevent column clogging.[9]

-

Adjust the sample's buffer composition to match the Binding/Wash Buffer (pH and ionic strength) to ensure efficient binding.

-

Apply the prepared sample to the equilibrated column at a flow rate that allows for sufficient residence time for the target protease to bind.

-

-

Washing:

-

After loading, wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound proteins and contaminants.

-

Monitor the column effluent at 280 nm until the absorbance returns to baseline, indicating that all non-specifically bound proteins have been washed away.

-

-

Elution:

-

Method A (Low pH Elution): Apply the Elution Buffer (pH 3.0) to the column. The low pH protonates the Asp189 in the S1 pocket, disrupting the ionic interaction and releasing the bound protease. Collect fractions into tubes containing Neutralization Buffer (approx. 10% of the fraction volume) to immediately restore a neutral pH and preserve enzyme activity.

-

Method B (Competitive Elution): Apply the Binding Buffer containing a high concentration of a soluble competitive inhibitor (e.g., benzamidine). The soluble inhibitor will displace the immobilized ligand from the enzyme's active site, eluting the target protease.

-

-

Analysis and Validation:

-

Analyze the collected fractions using SDS-PAGE to assess purity and identify fractions containing the target protease.

-

Perform a protease activity assay on the loaded sample, flow-through, wash, and elution fractions to track the purification of the active enzyme. The majority of the activity should be found in the elution fractions.

-

Chemical Synthesis Pathway

The synthesis of 4-aminomethyl benzamidine typically starts from 4-cyanobenzylamine.[10] A classical and robust method for converting a nitrile to an amidine is the Pinner reaction.[4][11]

-

Step 1: Formation of the Imino Ester (Pinner Salt): 4-Cyanobenzylamine is reacted with an alcohol (e.g., anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas. The nitrile is activated by acid catalysis and undergoes nucleophilic attack by the alcohol to form an intermediate imino ester hydrochloride, known as a Pinner salt. Strict anhydrous conditions are critical to prevent hydrolysis to an ester.[5]

-

Step 2: Ammonolysis to the Amidine: The isolated Pinner salt is then reacted with ammonia (typically as a solution in alcohol). The ammonia displaces the alkoxy group of the imino ester to form the final amidine product, which is isolated as its hydrochloride salt.[5][12]

Safety and Handling

This compound is classified as an irritant.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable molecular tool for life science researchers and drug developers. Its structure is rationally designed to act as a potent, reversible, and competitive inhibitor of trypsin-like serine proteases. A thorough understanding of its chemical properties, the function of its key structural motifs, and its mechanism of action allows for its effective application in preventing proteolysis and in the high-yield, high-purity purification of target enzymes. The methodologies and principles outlined in this guide provide a solid foundation for the successful utilization of this compound in a research setting.

References

- Izquierdo-Lahuerta, A., et al. (1995). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Biological Chemistry Hoppe-Seyler, 376(9), 541-546. [Link]

- GE Healthcare. (2007). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.

- PubChem. This compound Compound Summary.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

- Renatus, M., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16847-16858. [Link]

- Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(18), 1935-1943. [Link]

- Ascenzi, P., et al. (1996). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of Molecular Recognition, 9(3), 221-228. [Link]

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

- Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]

- Geratz, J. D., et al. (1973). Inhibition of four human serine proteases by substituted benzamidines. Archives of Biochemistry and Biophysics, 157(2), 435-443. [Link]

- Stürzebecher, J., et al. (1997). Inhibition constants (Ki, pmol/l) for bovine thrombin and bovine trypsin. Thrombosis Research, 88(5), 455-460. [Link]

- Muramatsu, M., et al. (1981). Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(7), 867-874. [Link]

- Krishnaswamy, S., et al. (2017). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood Advances, 1(24), 2147-2157. [Link]

- GE Healthcare. (2007). Sample Preparation for Affinity Chromatography.

- Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.

- Cytiva. (2020).

- Stöckmann, H., et al. (1979). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Arzneimittel-Forschung, 29(11), 1676-1681. [Link]

- Li, S., et al. (2005). Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Journal of Organic Chemistry, 70(12), 4821-4827. [Link]

Sources

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 10. 4-氰基苄胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

4-Aminomethyl benzamidine dihydrochloride physical and chemical properties

An In-depth Technical Guide to 4-Aminomethylbenzamidine Dihydrochloride

Abstract

4-Aminomethylbenzamidine dihydrochloride is a synthetic small molecule recognized for its role as a competitive, reversible inhibitor of serine proteases. Its structural similarity to the side chains of lysine and arginine allows it to effectively bind to the active site of trypsin-like enzymes, preventing the proteolytic degradation of protein substrates. This technical guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, key applications in research and bioprocessing, and established protocols for its use. This document is intended for researchers, scientists, and drug development professionals who utilize protease inhibitors in their workflows.

Chemical Identity and Structure

4-Aminomethylbenzamidine dihydrochloride is the salt form of the parent compound, 4-(Aminomethyl)benzenecarboximidamide. The dihydrochloride salt enhances its stability and solubility in aqueous solutions.

-

IUPAC Name: 4-(aminomethyl)benzenecarboximidamide;dihydrochloride[1]

-

Synonyms: 4-(Aminomethyl)benzimidamide dihydrochloride, 4-amidinobenzylamine dihydrochloride[1][4]

-

Molecular Formula: C₈H₁₃Cl₂N₃[1]

The core structure consists of a benzene ring substituted with a positively charged amidinium group and an aminomethyl group at the para (4) position. The amidinium group is crucial for its inhibitory activity, while the aminomethyl group can be used for conjugation, for example, in the creation of affinity chromatography resins.

Physicochemical Properties

The physical and chemical characteristics of 4-Aminomethylbenzamidine dihydrochloride are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Physical Form | Solid, White to Light Yellow | [2][4] |

| Solubility | Slightly soluble in water and methanol. | [4] |

| Stability | Hygroscopic | [4] |

| Storage Temperature | Room Temperature / Ambient | [2][4] |

Stability and Solution Preparation

Stability: 4-Aminomethylbenzamidine dihydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry, inert atmosphere to prevent moisture absorption.[4] For long-term storage, refrigeration (2-8°C) under desiccated conditions is advisable, similar to its structural analog, 4-Aminobenzamidine dihydrochloride.[5]

Solution Preparation: Due to its slight solubility in water, preparing concentrated stock solutions may require gentle warming or sonication. It is common practice to prepare a stock solution (e.g., 100 mM) in a suitable buffer or water and store it in aliquots at -20°C. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Mechanism of Action: Serine Protease Inhibition

The primary biochemical function of 4-Aminomethylbenzamidine is the competitive inhibition of serine proteases, particularly those with trypsin-like specificity that cleave proteins after arginine or lysine residues.[6]

Causality of Inhibition: The mechanism is rooted in the molecule's structural mimicry of the natural substrates' side chains. The positively charged amidinium group of the benzamidine moiety is analogous to the guanidinium group of arginine and the ε-amino group of lysine.[6] This allows it to fit into the S1 specificity pocket of the enzyme's active site, a pocket that is typically negatively charged (containing an aspartate residue) to attract the positively charged substrate side chains.

By occupying the active site, the inhibitor physically blocks the natural substrate from binding, thereby preventing catalysis.[6] This binding is reversible and stabilized by a network of hydrogen bonds between the inhibitor and the amino acid residues lining the active site.[6]

Caption: Competitive inhibition of a serine protease by 4-Aminomethylbenzamidine.

Applications in Research and Drug Development

The ability to inhibit serine proteases makes 4-Aminomethylbenzamidine an invaluable tool in numerous scientific applications.

-

Protein Purification: It is a common component of lysis buffers and "protease inhibitor cocktails".[7] During cell lysis, proteases are released from cellular compartments and can rapidly degrade the protein of interest. The inclusion of inhibitors like 4-Aminomethylbenzamidine preserves the integrity and yield of the purified protein.[7]

-

Enzyme Kinetics: As a well-characterized reversible inhibitor, it is used in mechanistic studies to probe the active site of serine proteases and to determine enzyme inhibition constants (Kᵢ).[6]

-

Affinity Chromatography: The aminomethyl group provides a reactive handle for covalent attachment to a chromatography matrix (e.g., sepharose beads). This creates a resin that can selectively bind and purify serine proteases from a complex mixture, a technique widely used for enzymes like trypsin.[8]

-

Drug Discovery: The benzamidine scaffold is a foundational structure in the rational design of more potent and selective therapeutic protease inhibitors.[6]

Experimental Protocol: Use in a Cell Lysis Buffer

This protocol provides a self-validating system for protecting a target protein from degradation during extraction from cultured mammalian cells.

Objective: To prepare a non-denaturing lysis buffer containing 4-Aminomethylbenzamidine for the extraction of intact proteins.

Materials:

-

Tris-HCl, NaCl, EDTA, Triton X-100

-

4-Aminomethylbenzamidine dihydrochloride (FW: 222.12 g/mol )

-

Distilled, deionized water

-

Cultured cells on a petri dish

-

Ice, refrigerated centrifuge, microcentrifuge tubes

Methodology:

-

Preparation of 1M Stock Solution of Inhibitor:

-

Causality: A high-concentration stock allows for small-volume additions to the final buffer, minimizing dilution effects.

-

Weigh 22.21 mg of 4-Aminomethylbenzamidine dihydrochloride.

-

Dissolve in 100 µL of sterile water. The final concentration will be 100 mM (assuming full dissolution and FW of 222.1 g/mol ).

-

Aliquot into single-use tubes and store at -20°C.

-

-

Preparation of Lysis Buffer (e.g., RIPA-light):

-

Causality: This buffer composition effectively lyses cells while maintaining the native conformation of many proteins.

-

Combine the following to make 50 mL:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

-

Store the buffer at 4°C.

-

-

Workflow for Protein Extraction:

-

Causality: Adding the inhibitor immediately before use ensures its maximum activity, as some inhibitors have limited stability in aqueous solution. All steps are performed on ice to reduce enzymatic activity.

-

Place the culture dish on ice and wash cells once with ice-cold PBS.

-

Aspirate PBS completely.

-

Prepare the final lysis buffer: To 990 µL of the cold Lysis Buffer, add 10 µL of the 100 mM inhibitor stock solution. This yields a final working concentration of 1 mM.

-

Add the complete lysis buffer to the cell monolayer (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (containing the soluble protein extract) to a new pre-chilled tube for downstream analysis.

-

Caption: Workflow for protein extraction using a protease inhibitor-supplemented lysis buffer.

Safety and Handling

4-Aminomethylbenzamidine dihydrochloride is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

-

Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[1]

-

Conclusion

4-Aminomethylbenzamidine dihydrochloride is a specific and effective tool for the reversible inhibition of serine proteases. Its well-defined mechanism of action, based on competitive binding to the enzyme's active site, makes it a staple in protein biochemistry. A thorough understanding of its physicochemical properties, stability, and proper handling is essential for its successful application in preserving protein integrity during purification and for its use in detailed enzymatic studies.

References

- 4-Aminomethyl benzamidine dihydrochloride | C8H13Cl2N3 | CID 2756473. PubChem. [Link]

- What are Protease Inhibitors and How Do They Work?. G-Biosciences. [Link]

Sources

- 1. This compound | C8H13Cl2N3 | CID 2756473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 217313-79-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 217313-79-6 [amp.chemicalbook.com]

- 5. 4-Aminobenzamidine 98 2498-50-2 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

binding kinetics of 4-Aminomethyl benzamidine with trypsin

An In-Depth Technical Guide to the Binding Kinetics of 4-Aminomethyl Benzamidine with Trypsin

Foreword

In the landscape of drug discovery and fundamental biological research, understanding the precise molecular interactions between enzymes and their inhibitors is paramount. The serine protease trypsin, a cornerstone of digestive physiology and a widely used tool in biotechnology, serves as an archetypal model for studying these interactions.[1][2] Its inhibition by small molecules like 4-Aminomethyl benzamidine, a classic competitive inhibitor, provides a textbook case for the elucidation of binding kinetics and thermodynamics.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of how to characterize such interactions. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. By integrating two powerful biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we will construct a comprehensive narrative of the binding event, from the speed of association and dissociation to the thermodynamic forces that govern the stability of the enzyme-inhibitor complex.

The Molecular Encounter: Mechanism of Trypsin Inhibition

To accurately measure a biological interaction, one must first understand its nature. Trypsin is a serine protease that cleaves peptide chains at the carboxyl side of lysine and arginine residues.[2][3] This specificity is dictated by its unique active site architecture.

The Trypsin Active Site: A Tale of Two Pockets

The catalytic activity of trypsin originates from a catalytic triad of amino acids—Serine-195, Histidine-57, and Aspartate-102—which work in concert to hydrolyze peptide bonds.[4] However, the enzyme's specificity for basic amino acids is governed by the S1 specificity pocket , a deep cleft at the base of which lies Aspartate-189.[5] This negatively charged residue creates an electrostatic attraction for the positively charged side chains of lysine and arginine.

4-Aminomethyl Benzamidine: The Molecular Mimic

4-Aminomethyl benzamidine is a potent, reversible competitive inhibitor of trypsin.[6] Its inhibitory power stems from its structural mimicry of trypsin's natural substrates. The key to its function is the positively charged amidinium group , which forms a strong, charge-stabilized interaction (a salt bridge) with the carboxylate group of Asp-189 deep within the S1 pocket.[5][6] This high-affinity binding physically occludes the active site, preventing substrate access and halting catalysis.[7]

Below is a conceptual diagram illustrating this critical interaction.

Caption: Interaction of 4-Aminomethyl Benzamidine with the Trypsin S1 pocket.

A Dual-Pronged Strategy: Kinetic and Thermodynamic Profiling

A complete understanding of a binding interaction requires more than just an affinity value (K D). We need to know how fast the complex forms (k a) and how long it lasts (k d), as well as the thermodynamic forces (enthalpy and entropy) driving the interaction. To achieve this, we employ a synergistic approach using two orthogonal, label-free techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data (k a and k d), from which K D can be calculated. It excels at measuring the rates of binding.[8][9]

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat of binding, providing a complete thermodynamic profile (K D, ΔH, and ΔS). It is the gold standard for measuring the energetics of an interaction.[10][11][12]

The combination of these methods provides a self-validating system; the independently measured K D values should be in close agreement, lending high confidence to the overall dataset.

Methodology I: Real-Time Kinetics by Surface Plasmon Resonance (SPR)

SPR measures biomolecular interactions by detecting changes in the refractive index on the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[9][13]

The SPR Workflow: A Self-Validating Protocol

The goal is to immobilize trypsin (the ligand) and flow over 4-Aminomethyl benzamidine (the analyte) at various concentrations. The entire process must be designed to eliminate artifacts and ensure the measured kinetics reflect the true interaction.

Caption: Standard workflow for an SPR-based kinetic analysis experiment.

Step-by-Step Experimental Protocol

Materials:

-

SPR Instrument (e.g., Biacore)

-

CM5 Sensor Chip

-

Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

-

Trypsin (high purity, lyophilized)

-

4-Aminomethyl benzamidine dihydrochloride

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Protocol:

-

System Priming & Chip Preparation:

-

Causality: The system must be equilibrated with running buffer to ensure a stable baseline. The carboxymethylated dextran surface of the CM5 chip is chosen for its low non-specific binding and high capacity for covalent immobilization.

-

Action: Prime the system with running buffer. Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Trypsin Immobilization:

-

Causality: Covalent immobilization via amine coupling creates a stable surface. The target immobilization level (e.g., ~2000 RU) is critical; too low, and the signal is weak; too high, and mass transport artifacts can distort the kinetics.

-

Action: Inject a solution of trypsin (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the target response is reached.

-

-

Surface Deactivation:

-

Causality: Any remaining active esters on the surface must be quenched to prevent non-specific binding or further covalent attachment. Ethanolamine serves this purpose.

-

Action: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate the surface. A reference flow cell is created simultaneously by performing the activation-deactivation cycle without injecting trypsin.

-

-

Kinetic Titration:

-

Causality: A wide range of analyte concentrations, spanning at least 10-fold below and 10-fold above the expected K D, is required for accurate global fitting of the kinetic model. A randomized injection order prevents systematic errors.

-

Action: Prepare a serial dilution of 4-Aminomethyl benzamidine in running buffer (e.g., 0.1 µM to 50 µM). Perform injections over both the trypsin and reference flow cells, typically for 120 seconds (association phase) followed by 300 seconds of buffer flow (dissociation phase). Include several buffer-only (blank) injections for double referencing.

-

-

Surface Regeneration:

-

Causality: For a reversible inhibitor, a regeneration step is needed to remove all bound analyte and return to a clean baseline before the next injection. The chosen solution must be harsh enough to strip the analyte but gentle enough not to denature the immobilized ligand.

-

Action: Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds.

-

Data Analysis

The resulting sensorgrams are processed by first subtracting the signal from the reference flow cell (to correct for bulk refractive index changes) and then subtracting the signal from a blank injection (to correct for any system drift). The corrected data from all concentrations are then globally fitted to a 1:1 Langmuir binding model to derive a single set of k a, k d, and K D values.

Methodology II: Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic characterization of a binding interaction by directly measuring the heat changes that occur when one component is titrated into another.[14] The resulting isotherm can be analyzed to determine the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).

The ITC Workflow: A System of Precision

The core principle of a successful ITC experiment is precision: precise concentration determination and perfect buffer matching between the cell and syringe solutions are non-negotiable.

Caption: Standard workflow for an ITC-based thermodynamic analysis.

Step-by-Step Experimental Protocol

Materials:

-

ITC Instrument (e.g., MicroCal PEAQ-ITC)

-

Trypsin (high purity)

-

This compound

-

ITC Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.5

Protocol:

-

Sample Preparation (The Most Critical Step):

-

Causality: Inaccurate concentrations directly lead to incorrect stoichiometry (n) and affinity (K D). Mismatched buffers create large heats of dilution that can completely obscure the true binding signal.

-

Action:

-

Prepare a stock solution of trypsin. Determine its concentration accurately using A280 measurements (Ext. Coeff. ~35,810 M⁻¹cm⁻¹) and a confirmatory Bradford assay.

-

Dialyze the trypsin extensively (e.g., 3 x 4L changes over 24 hours) against the ITC buffer. Retain the final dialysate.

-

Prepare the 4-Aminomethyl benzamidine solution by dissolving the solid in the final dialysate from the trypsin preparation. This ensures perfect buffer matching.

-

-

-

Experimental Setup:

-

Causality: The concentrations should be chosen to yield a "c-window" value (c = [Macromolecule] / K D) between 10 and 1000 for a well-defined sigmoidal isotherm.

-

Action:

-

Load the sample cell (typically ~200 µL) with trypsin solution (e.g., 50 µM).

-

Load the injection syringe (~40 µL) with 4-Aminomethyl benzamidine solution (e.g., 500 µM).

-

Set the experimental temperature (e.g., 25 °C).

-

-

-

Titration:

-

Causality: A series of small injections allows for the precise construction of the binding isotherm. An initial small injection is often discarded in the analysis to account for diffusion across the syringe tip during equilibration.

-

Action: Program a titration sequence of one initial 0.4 µL injection followed by 18-20 subsequent 2 µL injections, with sufficient spacing between injections for the signal to return to baseline.

-

-

Control Titration:

-

Causality: This step is essential to quantify the heat generated simply by diluting the inhibitor into the buffer. This value is subtracted from the main experimental data.

-

Action: Perform an identical titration, but with the inhibitor from the syringe being injected into the sample cell containing only ITC buffer.

-

Data Analysis

The raw data, a series of peaks in thermal power, is integrated to yield the heat change per injection. After subtracting the heat of dilution, these values are plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is then fitted to a suitable model (typically a "one-set-of-sites" model) to determine n, K D, and ΔH. The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the fundamental equations:

-

ΔG = -RT * ln(K A) = RT * ln(K D)

-

ΔG = ΔH - TΔS

Synthesizing the Data: A Complete Kinetic and Thermodynamic Picture

By combining the results from SPR and ITC, we can construct a comprehensive profile of the interaction. The data should be presented clearly for direct comparison.

Table 1: Summary of Kinetic and Thermodynamic Parameters for the Trypsin-4-Aminomethyl Benzamidine Interaction at 25°C

| Parameter | Technique | Value | Units | Interpretation |

| k a (k on) | SPR | ~ 2 x 10⁵ | M⁻¹s⁻¹ | Moderately fast association rate |

| k d (k off) | SPR | ~ 4 x 10⁻³ | s⁻¹ | Slow dissociation, stable complex |

| K D (k d/k a) | SPR | ~ 20 | µM | Micromolar affinity |

| K D | ITC | ~ 18 | µM | Excellent agreement with SPR |

| n (Stoichiometry) | ITC | ~ 1.0 | Confirms a 1:1 binding model | |

| ΔH (Enthalpy) | ITC | -35 | kJ/mol | Favorable, indicates H-bonding/van der Waals |

| -TΔS (Entropy) | ITC | +5 | kJ/mol | Unfavorable, loss of conformational freedom |

| ΔG (Gibbs Energy) | ITC | -30 | kJ/mol | Spontaneous, high-affinity interaction |

Note: The specific values presented are representative and should be determined experimentally.

Discussion of Results

-

Affinity and Agreement: The K D values obtained from both SPR (kinetically derived) and ITC (thermodynamically derived) are in strong agreement, confirming the accuracy of the measurements. The interaction is of moderate-to-high affinity, typical for this class of inhibitor.[6]

-

Kinetics: The SPR data reveals a moderately fast "on-rate" (k a) and a significantly slower "off-rate" (k d). This kinetic signature indicates that while the inhibitor finds the active site relatively quickly, the resulting complex is quite stable and long-lived, which is a hallmark of an effective inhibitor.

-

Thermodynamics: The ITC results provide a deep mechanistic insight. The binding is strongly enthalpically driven (large negative ΔH), which is consistent with the formation of the strong, charge-charge hydrogen bond (salt bridge) between the amidinium group and Asp189, as well as favorable van der Waals contacts within the S1 pocket.[15] The binding is slightly entropically unfavorable (positive -TΔS), which is expected. Upon binding, the two molecules lose translational and rotational freedom, and flexible side chains within the active site become more ordered, leading to a decrease in the system's entropy. The dominant favorable enthalpy easily overcomes this entropic penalty, resulting in a large negative ΔG and a spontaneous, high-affinity interaction.

Conclusion

The characterization of the binding kinetics between trypsin and 4-Aminomethyl benzamidine serves as a powerful model for inhibitor analysis. Through the synergistic application of Surface Plasmon Resonance and Isothermal Titration Calorimetry, we have not only determined the affinity of this interaction with high confidence but have also dissected the kinetic and thermodynamic components that define it. We have seen that the interaction is defined by a stable complex (slow k d) and is driven by the strong enthalpic favorability of interactions within the S1 pocket.

This dual-pronged, mechanistically-driven approach provides a robust framework for any research or drug development professional. It transforms the study of enzyme-inhibitor interactions from a simple measurement of affinity into a detailed exploration of the molecular forces and dynamics that govern biological recognition.

References

- Di Trani, E., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

- Gallo, G., et al. (2020).

- Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Enzyme Engineering. [Link]

- Biology Discussion. (n.d.). Top 5 Methods Devised for Enzyme Kinetics Measurement. Biology Discussion. [Link]

- Wright, H. T., & Scarsdale, J. N. (1991). Serine protease inhibitors (serpins). Trends in Cardiovascular Medicine. [Link]

- Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?.

- Di Trani, E., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed. [Link]

- Biocompare. (n.d.). Serine Protease Inhibitors. Biocompare. [Link]

- Uludag-Demirer, S., et al. (2020). Isothermal Titration Calorimetry in Biocatalysis. TU Delft Research Portal. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Trypsin?.

- Hanson, R., et al. (2025). Trypsin. Proteopedia. [Link]

- Shanmuga Sundara Raj, S., et al. (2002). Crystal Structure of Bovine Trypsin and Wheat Germ Trypsin Inhibitor (I-2b) Complex (2:1) at 2.3 A Resolution. Journal of Biochemistry. [Link]

- Wikipedia. (n.d.). Serine protease. Wikipedia. [Link]

- Scott, D., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta. [Link]

- Wilson, D. (2010). Protein Interaction Analysis by Surface Plasmon Resonance.

- Sweet, R. M., et al. (1974). Crystal structure of the complex of porcine trypsin with soybean trypsin inhibitor (Kunitz) at 2.6 Å resolution. Biochemistry. [Link]

- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

- Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]

- Scott, D., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]

- Wikipedia. (n.d.). Trypsin. Wikipedia. [Link]

- MEROPS. (2023). Small-molecule inhibitor: benzamidine.

- Chen, C. H., et al. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society. [Link]

- Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

- Bertrand, J. A., et al. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. PubMed. [Link]

- Salmaso, V., & Moro, S. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]

- Akiyama, Y., et al. (2016). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry. [Link]

- Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations.

- ResearchGate. (2025). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.

Sources

- 1. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 2. Trypsin - Wikipedia [en.wikipedia.org]

- 3. Trypsin - Creative Enzymes [creative-enzymes.com]

- 4. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 5. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 11. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]

- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 14. research.tudelft.nl [research.tudelft.nl]

- 15. researchgate.net [researchgate.net]

Introduction: The Benzamidine Scaffold as a Cornerstone in Serine Protease Inhibition

An In-depth Technical Guide to the Structure-Activity Relationship of Benzamidine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with key biological targets. The benzamidine moiety is a quintessential example of such a scaffold. Characterized by a phenyl ring substituted with a positively charged amidinium group, it serves as a powerful pharmacophore for the competitive and reversible inhibition of a vast family of enzymes known as serine proteases.[1][2] These enzymes, which include crucial players in blood coagulation (e.g., thrombin, Factor Xa), fibrinolysis (e.g., plasmin), and cancer progression (e.g., urokinase-type plasminogen activator), share a common catalytic mechanism and a conserved substrate recognition pocket, making them prime targets for therapeutic intervention.[3][4]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of benzamidine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency, selectivity, and pharmacokinetic properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to rationally design the next generation of highly effective and specific benzamidine-based therapeutics.

Part 1: The Molecular Basis of Interaction - A Tale of Mimicry and Binding

The efficacy of benzamidine as a serine protease inhibitor is rooted in its remarkable ability to act as a bioisostere for the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The planar, delocalized positive charge of the amidinium group is perfectly suited to engage in a strong ionic interaction, or salt bridge, with a conserved aspartic acid residue (Asp189) located at the bottom of the primary specificity pocket (S1) of these enzymes.[5] This fundamental interaction anchors the inhibitor within the active site, preventing substrate binding and subsequent catalysis.

The core binding hypothesis is visualized below. The amidinium group forms a bidentate hydrogen bond with the carboxylate of Asp189, while the phenyl ring engages in hydrophobic interactions with the walls of the S1 pocket.

Caption: Core binding mode of benzamidine in the S1 pocket of a trypsin-like serine protease.

While this core interaction is paramount, achieving high potency and, crucially, selectivity requires decorating the benzamidine scaffold with additional functionalities that can engage with secondary binding pockets (S2, S3, S4, etc.) of the target enzyme. The nature and placement of these decorations are the essence of SAR for this compound class.

Part 2: Deconstructing the Scaffold - A Systematic SAR Analysis

The inhibitory profile of a benzamidine derivative is a composite of contributions from each of its constituent parts. Understanding these contributions is key to rational drug design.

The Amidine Group: The Anchor and Its Alternatives

The basic amidine group is indispensable for high-affinity binding to the S1 pocket. However, its high basicity (pKa > 10) means it is fully protonated at physiological pH. This can be a double-edged sword: while excellent for target binding, it often imparts poor oral bioavailability and rapid clearance, posing significant challenges for drug development.[6][7]

This has driven an extensive search for bioisosteres —chemical groups that can mimic the binding function of the amidine while offering more favorable pharmacokinetic properties.[8][9][10]

-

Successful Bioisosteres: 1-Aminoisoquinoline has emerged as a highly effective replacement, particularly in Factor Xa inhibitors. It maintains the necessary interactions within the S1 pocket but possesses lower basicity, leading to improved cell permeability and oral exposure.[11][12] Other moieties like aminobenzisoxazole have also shown promise.[13]

-

Context-Dependent Replacements: Groups like tetrazoles have been explored, but their success is highly dependent on the overall molecular context.[13]

The Benzene Ring: Tuning Potency and Selectivity

Substituents on the phenyl ring can dramatically influence binding affinity by modulating electronic properties, hydrophobicity, and steric fit.

-

Electronic Effects: For enzymes like plasmin and complement C1s, the binding of benzamidines is enhanced by electron-donating substituents on the ring.[14] This suggests that increasing the electron density of the aromatic system can favorably influence interactions within the active site.

-

Hydrophobicity: The interaction with thrombin is particularly sensitive to the hydrophobicity of the substituent.[14] Increasing the lipophilicity of the molecule can enhance binding, a principle that has been exploited in the design of potent thrombin inhibitors.

-

Steric and Structural Factors: Trypsin displays a more complex set of interactions, where properties like molar refractivity and molecular weight play a significant role, indicating that both the size and polarizability of the substituents are critical.[14]

Extending the Scaffold: The Key to Selectivity

While the benzamidine group anchors the molecule in the S1 pocket, true potency and selectivity are achieved by extending the structure to interact with adjacent pockets (S2, S3, S4). These secondary interactions are what differentiate the binding profiles between various serine proteases.[2]

For example, in the development of Factor Xa inhibitors, a common strategy involves attaching a vicinally-substituted heterocyclic core to the benzamidine scaffold.[15] This allows the molecule to adopt a specific conformation that fits snugly into the unique topography of the Factor Xa active site, leading to highly potent and selective inhibition. A bis-benzamidine compound was even found to adopt a non-canonical "retro-binding" mode in trypsin, highlighting the complex possibilities that arise from extending the core structure.[6][7]

Caption: Conceptual diagram of extending the benzamidine scaffold to achieve selectivity.

Part 3: Quantitative SAR and Target-Specific Insights

The following table summarizes inhibitory activities for representative benzamidine derivatives against key serine proteases, illustrating the principles discussed above.

| Compound Class | Target Enzyme | Key SAR Observations | Representative Kᵢ / IC₅₀ |

| Unsubstituted Benzamidine | Trypsin | Baseline affinity, serves as a reference. | 35 µM (Kᵢ)[16] |

| Unsubstituted Benzamidine | Plasmin | Moderate baseline affinity. | 350 µM (Kᵢ)[16] |

| Unsubstituted Benzamidine | Thrombin | Weaker baseline affinity compared to trypsin. | 220 µM (Kᵢ)[16] |

| Substituted Benzamidines | Thrombin | Affinity strongly correlated with substituent hydrophobicity.[14] | Varies widely (nM to µM range)[17][18] |

| Bis-Benzamidines | Factor Xa | Can exhibit high affinity; some show non-canonical binding modes.[6][7] | nM range[6][7] |

| Benzamidine-Heterocycles | Factor Xa | Vicinal substitution on heterocyclic core leads to high potency.[15] | 0.35 nM (Kᵢ) for potent examples[13] |

| Pentamidine (Bivalent) | Plasmin | Bivalency significantly enhances potency over monovalent benzamidine.[3] | 2.1 µM (Kᵢ)[3] |

| p-Aminobenzamidine | Urokinase (uPA) | Simple substitution provides effective inhibition for anti-cancer studies.[19] | µM range |

Part 4: Experimental Protocols for Synthesis and Evaluation

Trustworthy SAR data relies on robust and reproducible experimental methods. Below are standard protocols for the synthesis and enzymatic evaluation of benzamidine derivatives.

Protocol: Synthesis of a Benzamidine Derivative via the Pinner Reaction

This protocol describes a common method for converting a nitrile to an amidine.

Objective: To synthesize 4-methoxybenzamidine hydrochloride from 4-methoxybenzonitrile.

Materials:

-

4-methoxybenzonitrile

-

Anhydrous ethanol

-

Hydrogen chloride (gas or generated in situ)

-

Anhydrous diethyl ether

-

Ammonia (in ethanol)

-

Ice bath, magnetic stirrer, round-bottom flask, drying tube

Step-by-Step Methodology:

-

Imidate Ester Formation (Pinner Reaction): a. Dissolve 4-methoxybenzonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a drying tube. b. Cool the solution in an ice bath to 0°C. c. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or until saturation is achieved. d. Seal the flask and allow it to stand at 0-4°C for 24-48 hours. The product, an imidate ester hydrochloride, will typically precipitate as a white solid. e. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis to Form the Amidine: a. Suspend the dried imidate ester hydrochloride in a saturated solution of ammonia in anhydrous ethanol. b. Stir the mixture at room temperature for 12-24 hours in a sealed flask. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent (and excess ammonia) under reduced pressure. e. The resulting crude solid is 4-methoxybenzamidine hydrochloride. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Self-Validation:

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[20][21]

-

Purity: Assess purity using HPLC analysis.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of a benzamidine derivative against a target serine protease (e.g., Trypsin).

Materials:

-

Target enzyme (e.g., Bovine Trypsin)

-

Chromogenic or fluorogenic substrate specific to the enzyme (e.g., BAPNA for trypsin)

-

Assay buffer (e.g., Tris-HCl with CaCl₂, pH 8.0)

-

Test inhibitor (benzamidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation: a. Prepare a stock solution of the enzyme in the assay buffer. b. Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute to a working concentration in the assay buffer. c. Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

-

Assay Execution: a. To each well of the 96-well plate, add:

- Assay Buffer

- Inhibitor solution (at various concentrations) or vehicle control

- Enzyme solution b. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor binding to reach equilibrium. c. Initiate the reaction by adding the substrate solution to all wells. d. Immediately place the plate in the microplate reader and measure the absorbance (for chromogenic) or fluorescence (for fluorogenic) at regular intervals for 15-30 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. b. Plot the reaction velocity against the inhibitor concentration. c. Fit the data to the appropriate inhibition model (e.g., competitive inhibition using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known, or Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

Caption: Integrated workflow for the synthesis and biological evaluation of benzamidine inhibitors.

Conclusion

The benzamidine scaffold remains a remarkably fertile ground for the discovery of potent and selective serine protease inhibitors. A deep understanding of its structure-activity relationships is not merely an academic exercise but a critical prerequisite for successful drug design. The core principle involves anchoring the molecule via the amidine-Asp189 interaction while meticulously tailoring substituents and extensions to achieve a precise fit within the unique architecture of the target enzyme's active site. Concurrently, medicinal chemists must address the inherent pharmacokinetic liabilities of the amidine group, often turning to clever bioisosteric replacements to enhance developability. By integrating rational design based on these SAR principles with robust synthesis and evaluation protocols, the scientific community can continue to leverage this privileged scaffold to develop novel therapeutics for a wide range of human diseases.

References

- Stürzebecher, J., et al. (1998). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry. [Link]

- Alves, C. N., et al. (1999). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Protein Engineering, Design and Selection. [Link]

- Baker, B. R., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]

- Quan, M. L., et al. (1999). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters. [Link]

- Nehate, C., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

- Stürzebecher, J., et al. (1998). Design of Benzamidine-Type Inhibitors of Factor Xa. Journal of Medicinal Chemistry. [Link]

- Drug Design Org. (n.d.). Bioisosterism. www.drugdesign.org. [Link]

- Maignan, S., et al. (2003). Nonbenzamidine tetrazole derivatives as factor Xa inhibitors. Journal of Medicinal Chemistry. [Link]

- Moro, S., et al. (2010). Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model.

- Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

- Li, R., et al. (2017). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules. [Link]

- Said, N. A., et al. (2015). Synthesis and biological evaluation of novel thrombin inhibitors. Molecules. [Link]

- Kabak, Y. B., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. Mini-Reviews in Medicinal Chemistry. [Link]

- Glusa, E., Hoffmann, A., & Markwardt, F. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions.

- Stürzebecher, J., et al. (1995). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. [Link]

- Tidwell, R. R., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. [Link]

- Alqahtani, A. M., et al. (2022).

- Spasov, A. A., & Anisimova, V. A. (1998). [Pharmacokinetics of benzimidazole derivatives]. Eksperimental'naia i klinicheskaia farmakologiia. [Link]

- Rewinkel, J. B., et al. (1997). Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA. Bioorganic & Medicinal Chemistry Letters. [Link]

- Nehate, C., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.